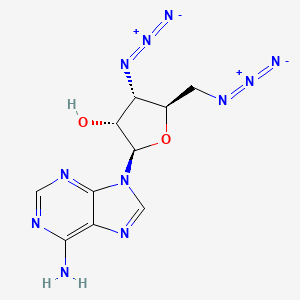

3',5'-Diazido-3',5'-dideoxyadenosine

Description

Contextualization within Nucleoside Analog Chemistry

The study of 3',5'-Diazido-3',5'-dideoxyadenosine is firmly rooted in the broader field of nucleoside analog chemistry, which involves the synthesis and investigation of molecules that mimic natural nucleosides. These analogs are instrumental in probing and modulating the function of enzymes and receptors that interact with their endogenous counterparts.

The development of nucleoside analogs containing azido (B1232118) and dideoxy modifications has a rich history, leading to foundational tools in molecular biology and pharmacology.

Dideoxy Nucleosides: The synthesis of 2',3'-dideoxynucleosides in the 1960s was a pivotal moment. wikipedia.org These compounds, which lack the 3'-hydroxyl group, were identified as potent chain terminators of DNA synthesis. wikipedia.org This property was famously harnessed in the Sanger dideoxy method for DNA sequencing, a technology that revolutionized genetics. researchgate.netmdpi.com Dideoxynucleosides like 2',3'-dideoxyinosine and 2',3'-dideoxyadenosine (B1670502) were among the earliest analogs developed. wikipedia.org

Azido Nucleosides: The synthesis of 3'-azido-3'-deoxythymidine (AZT or Zidovudine) in 1964 represented another landmark achievement. wikipedia.orgnih.gov The replacement of the 3'-hydroxyl group with an azido group also resulted in a potent inhibitor of viral reverse transcriptase, establishing AZT as the first approved drug for the treatment of HIV. wikipedia.orgnih.gov The azido group's ability to act as a bioisostere for the hydroxyl group while terminating chain elongation proved to be a highly effective therapeutic strategy. nih.gov

Beyond their therapeutic use, azido-modified nucleosides have become invaluable research probes. The azide (B81097) moiety is chemically stable yet can participate in specific, high-yield bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry". nih.govmdpi.com This has enabled researchers to attach fluorescent dyes, affinity tags, and other molecules to nucleic acids for visualization and functional studies. nih.govmdpi.com

Adenosine (B11128) is an endogenous nucleoside that plays crucial roles in cellular metabolism (as ATP and ADP) and signal transduction through four G-protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). royalsocietypublishing.org Consequently, modified adenosine analogs are of immense interest for several research purposes:

Probing Receptor Interactions: Structure-activity relationship studies have shown that modifications to both the ribose sugar and the adenine (B156593) base can dramatically alter an analog's affinity and selectivity for different adenosine receptor subtypes. acs.orgnih.gov For instance, substitutions at the N⁶ and C2 positions of the adenine ring can enhance affinity and impart selectivity, while modifications to the ribose moiety, such as at the 2', 3', and 5' positions, are critical for receptor binding and activation. acs.orgnih.gov

Enzyme Inhibition: Adenosine analogs are widely used to study the enzymes involved in nucleoside metabolism and signaling, such as adenosine deaminase, adenosine kinase, and adenylyl cyclase. nih.gov For example, 2',5'-dideoxyadenosine (B1206784) is a well-characterized non-competitive inhibitor of adenylyl cyclase that acts at the enzyme's "P-site". nih.govmedchemexpress.com

Therapeutic Development: The design of selective agonists and antagonists for adenosine receptors is a major goal in medicinal chemistry, with potential applications in treating inflammation, ischemia, and neurological disorders. nih.govnih.gov

RNA Epigenetics: More recently, adenosine derivatives have been developed as chemical probes and inhibitors for enzymes involved in RNA modifications, such as N⁶-methyladenosine (m⁶A), which is a critical regulator of gene expression. acs.org

Research Rationale and Core Academic Focus for this compound

The unique structure of this compound, featuring two azide groups and a lack of key hydroxyls, makes it a specialized tool for addressing specific research questions.

The primary academic focus for a molecule like this compound is its use as a chemical probe to investigate biological systems. The dual azide groups offer distinct advantages:

Bifunctional "Click" Chemistry Reagent: The presence of azides at both the 3' and 5' positions allows the molecule to serve as a bifunctional linker. After incorporation into a biological system, each azide can be independently or simultaneously "clicked" to molecules bearing alkyne groups. This could be used to cross-link different parts of a single biomolecule or to link two different interacting molecules, providing spatial information about complex biological assemblies.

Photoaffinity Labeling: Azido groups can be converted into highly reactive nitrenes upon UV irradiation. This property allows azido-containing analogs to be used as photoaffinity labels to covalently cross-link to the binding sites of target proteins, such as enzymes or receptors. Having two such groups could potentially allow for more efficient capture or the mapping of larger binding domains.

Enzyme Inhibition Studies: As a dideoxyadenosine derivative, the compound is a candidate for inhibiting enzymes that bind adenosine. It could be investigated as a potential chain terminator for specific DNA or RNA polymerases or as an inhibitor of adenylyl cyclase, similar to other dideoxyadenosine compounds. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org For this compound, SAR analysis would focus on how the replacement of the 3'- and 5'-hydroxyl groups with azido groups affects its interaction with target proteins compared to adenosine and other analogs.

Key comparisons in SAR studies would include:

| Compound | 3' Modification | 5' Modification | Primary Biological Effect |

| Adenosine | -OH | -CH₂OH | Natural ligand for receptors and enzymes. royalsocietypublishing.org |

| 3'-Deoxyadenosine (Cordycepin) | -H | -CH₂OH | Chain terminator; inhibits RNA synthesis. |

| 2',3'-Dideoxyadenosine (ddA) | -H | -CH₂OH | Chain terminator for reverse transcriptase. wikipedia.org |

| 3'-Azido-3'-deoxythymidine (AZT) | -N₃ | -CH₂OH | Chain terminator for reverse transcriptase. nih.gov |

| 2',5'-Dideoxyadenosine | -OH | -CH₃ | P-site inhibitor of adenylyl cyclase. |

| This compound | -N₃ | -CH₂N₃ | Potential bifunctional probe and/or enzyme inhibitor. |

The creation of a highly modified nucleoside such as this compound drives innovation in synthetic organic chemistry. A plausible synthetic route would involve several key steps based on established methodologies for nucleoside modification. nih.gov

A representative synthetic approach would likely include:

Protection: Selective protection of the 2'-hydroxyl group of adenosine to prevent unwanted side reactions.

Activation of Hydroxyl Groups: Conversion of the 3'- and 5'-hydroxyl groups into good leaving groups, for example, by transforming them into mesylates or tosylates.

Nucleophilic Substitution: Displacement of the leaving groups with an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent. This step introduces the key azido functionalities.

Deprotection: Removal of the protecting group from the 2'-hydroxyl position to yield the final product.

Developing efficient and high-yield protocols for such multi-step syntheses is a significant academic focus, as it enables the production of these valuable research tools and expands the repertoire of chemical modifications available to medicinal chemists. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

75252-19-6 |

|---|---|

Molecular Formula |

C10H11N11O2 |

Molecular Weight |

317.27 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-azido-5-(azidomethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H11N11O2/c11-8-6-9(15-2-14-8)21(3-16-6)10-7(22)5(18-20-13)4(23-10)1-17-19-12/h2-5,7,10,22H,1H2,(H2,11,14,15)/t4-,5-,7-,10-/m1/s1 |

InChI Key |

AEYFAIYHMCCWBR-QYYRPYCUSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN=[N+]=[N-])N=[N+]=[N-])O)N |

Origin of Product |

United States |

Chemical Synthesis and Strategic Derivatization of 3 ,5 Diazido 3 ,5 Dideoxyadenosine

Foundational Synthetic Pathways to 3',5'-Diazido-3',5'-dideoxyadenosine

The synthesis of this compound is a multi-step process that relies on the precise and stereocontrolled introduction of two azido (B1232118) groups onto an adenosine (B11128) scaffold. The foundational pathways to this molecule begin with readily available adenosine and proceed through key intermediates, employing strategies that ensure the correct regioselectivity and stereochemistry. These routes primarily diverge into two main approaches for introducing the azido functionalities: one involving the opening of an epoxide intermediate and another utilizing sequential tosylation and nucleophilic substitution.

Selection and Preparation of Adenosine Precursors

The common starting material for the synthesis of this compound is adenosine itself. nih.gov To achieve the desired transformations at the 3' and 5' positions of the ribose sugar, other reactive functional groups within the adenosine molecule must be temporarily protected. This prevents unwanted side reactions and directs the reagents to the intended sites.

Key protection steps include:

Protection of the N6-amino group: The exocyclic amino group of the adenine (B156593) base is typically protected to prevent its reaction with electrophilic reagents used in subsequent steps. A common protecting group is the benzoyl (Bz) group.

Protection of the 2'- and 3'-hydroxyl groups: Often, the 2' and 3' hydroxyls are protected together as a single unit. An isopropylidene group is frequently used for this purpose, forming an acetal (B89532) by reacting adenosine with acetone (B3395972) under acidic conditions. This protection strategy allows for selective modification of the 5'-hydroxyl group.

A typical initial sequence involves the protection of the 2' and 3' hydroxyls as an isopropylidene acetal, followed by protection of the N6-amino group. This yields a precursor like N6-benzoyl-2',3'-O-isopropylideneadenosine, which has a single free hydroxyl group at the 5' position, ready for selective modification. mdpi.com For modifications at the 3' position, alternative strategies are required where the 5' and 2' hydroxyls might be protected, leaving the 3'-hydroxyl group accessible.

Stereoselective Introduction of Azido Groups at 3' and 5' Positions

With a suitably protected adenosine precursor, the introduction of the azido groups can proceed. The stereochemistry at the 3' position is crucial and is controlled by the chosen synthetic route, which typically involves an S(_N)2 reaction mechanism that results in an inversion of configuration at the chiral center.

One elegant strategy for introducing the 3'-azido group with the correct stereochemistry involves the formation and subsequent regioselective opening of an epoxide ring.

This pathway can be outlined as follows:

Epoxide Formation: Starting from a precursor with a free 2'- and 3'-hydroxyl group, a 2',3'-anhydroadenosine (B1194991) (epoxide) intermediate can be formed. This often involves making one of the hydroxyls a good leaving group (e.g., a tosylate) and then treating it with a base to induce intramolecular ring closure.

Regioselective Opening: The crucial step is the nucleophilic attack of an azide (B81097) ion (from a source like sodium azide or lithium azide) on the epoxide ring. For the synthesis of 3'-azido analogs, the attack must be directed to the C3' carbon. The regioselectivity of this ring-opening is influenced by several factors, including the solvent, the azide source, and the presence of catalysts. organic-chemistry.orgorganic-chemistry.org In many cases, the attack is favored at the C3' position, leading to the desired 3'-azido-3'-deoxyarabinofuranosyl intermediate, which has the inverted stereochemistry at the 3' position. mdpi.com

Introduction of the 5'-Azido Group: The 5'-azido group is typically installed from the 5'-hydroxyl group via a separate nucleophilic substitution, as described in the section below. This can be done before or after the epoxide opening sequence.

The use of poly(ethylene glycol) (PEG) as a reaction medium has been shown to promote highly regioselective and efficient ring-opening of epoxides with sodium azide at room temperature, often without the need for a catalyst. organic-chemistry.org

A more direct and commonly employed method for introducing azido groups at both the 3' and 5' positions involves the activation of the hydroxyl groups as good leaving groups, followed by S(_N)2 displacement with an azide nucleophile. The p-toluenesulfonyl (tosyl) group is a frequent choice for the activation step.

A representative synthesis of a 3',5'-diazido-dideoxyribonucleoside has been reported following this general strategy. doi.orgresearchgate.net The process can be dissected into the following key transformations:

Selective 5'-Tosylation: Starting with an adenosine precursor where the 2'- and 3'-hydroxyls are protected (e.g., as an isopropylidene acetal), the primary 5'-hydroxyl group can be selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.

5'-Azidation: The 5'-O-tosyl group is an excellent leaving group for S(_N)2 substitution. Reaction with sodium azide (NaN(_3)) in a polar aprotic solvent like dimethylformamide (DMF) displaces the tosylate to yield the 5'-azido-5'-deoxyadenosine (B1598470) derivative. mdpi.com

Deprotection and 3'-Activation: The protecting groups on the 2' and 3' hydroxyls are then removed. A new protecting group that is stable to the subsequent reaction conditions may be installed on the 2'-hydroxyl, leaving the 3'-hydroxyl free for activation. Alternatively, a reaction sequence that creates a leaving group at the 3'-position with inversion of stereochemistry is employed. For example, starting from a xylofuranosyl derivative (where the 3'-OH is already in the "up" position), tosylation at this position sets the stage for azidation.

3'-Azidation: A second S(_N)2 reaction with sodium azide at the C3' position introduces the second azido group. This step proceeds with inversion of configuration, converting the sugar pucker and yielding the desired 3'-azido-3'-deoxyribo configuration.

By performing these activation and displacement steps sequentially at the 5' and 3' positions, this compound is successfully synthesized. doi.orgresearchgate.net

Optimization of Reaction Conditions for High-Yielding Synthesis

Achieving high yields in the synthesis of this compound requires careful optimization of the reaction conditions for the key nucleophilic substitution and epoxide opening steps.

| Parameter | Optimized Condition/Consideration | Rationale |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are preferred for S(_N)2 reactions with azide salts. mdpi.com For epoxide opening, aqueous acetonitrile (B52724) or poly(ethylene glycol) (PEG) can be effective. organic-chemistry.orgorganic-chemistry.org | These solvents effectively solvate the cation of the azide salt (e.g., Na(\text{⁺})) while poorly solvating the azide anion, thus increasing its nucleophilicity and promoting higher reaction rates and yields. |

| Temperature | S(_N)2 reactions are often heated (e.g., 90 °C) to ensure completion. mdpi.com However, epoxide opening can often be performed at room temperature. organic-chemistry.org | Higher temperatures increase the rate of reaction, but must be controlled to prevent side reactions or decomposition of the starting materials or products. |

| Azide Source | Sodium azide (NaN(_3)) is the most common and cost-effective source. mdpi.comorganic-chemistry.org An excess of the azide salt is typically used. | Using a stoichiometric excess of the nucleophile drives the reaction to completion according to Le Châtelier's principle, maximizing the yield of the azidated product. |

| Leaving Group | Tosylates are highly effective leaving groups for S(_N)2 reactions due to their ability to stabilize the negative charge that develops in the transition state. doi.orgresearchgate.net | A better leaving group lowers the activation energy of the substitution reaction, leading to faster reaction rates and higher conversion. |

| Catalyst/Promoter | For epoxide opening, promoters like Oxone® or the use of specific media like PEG-400 can enhance reaction rates and regioselectivity. organic-chemistry.orgorganic-chemistry.org | Catalysts or promoters can activate the epoxide ring towards nucleophilic attack, allowing for milder reaction conditions and improved control over the reaction's outcome. |

Controlled Chemical Transformations and Analog Synthesis

The two azido groups in this compound are not merely endpoints but serve as versatile chemical handles for further derivatization and the synthesis of a wide array of novel adenosine analogs. The unique reactivity of the azide functional group allows for highly specific and efficient chemical transformations. acs.orguni-greifswald.de

One of the most powerful reactions of azides is the Huisgen 1,3-dipolar cycloaddition , particularly the copper(I)-catalyzed version known as the "click reaction." This reaction allows the 3'- and 5'-azido groups to be efficiently and specifically linked to molecules containing a terminal alkyne. This provides a modular approach for attaching a wide variety of functionalities, such as:

Fluorescent dyes for imaging studies

Biotin (B1667282) for affinity purification

Pharmacophores to explore structure-activity relationships

Linkers for conjugation to peptides or oligonucleotides

Another key transformation is the Staudinger reduction , which selectively reduces the azido groups to primary amines using reagents like triphenylphosphine (B44618) (PPh(_3)) followed by hydrolysis. organic-chemistry.org This provides a direct synthetic route to 3',5'-diamino-3',5'-dideoxyadenosine (B12062818) and its derivatives. These resulting amino groups can then be further modified through acylation, alkylation, or other amine-specific chemistries to generate another library of analogs.

The chemical orthogonality of these reactions means that the azido groups can be reacted in the presence of many other functional groups without the need for additional protection-deprotection steps, making them highly valuable for the synthesis of complex molecular probes and potential therapeutic agents. uni-greifswald.de

Conversion to 3',5'-Diamino-3',5'-dideoxyadenosine

The conversion of the diazido compound to 3',5'-diamino-3',5'-dideoxyadenosine is a critical step that opens up avenues for further functionalization. This transformation is typically achieved through the reduction of the azido groups to primary amines.

One of the most common and mild methods is the Staudinger reduction . wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. This intermediate then hydrolyzes in the presence of water to yield the primary amine and a phosphine oxide byproduct. wikipedia.org The reaction is highly chemoselective and proceeds under mild conditions, which is advantageous for complex molecules like nucleosides. For example, the reduction of 5'-azido-2',5'-dideoxyguanosine to 5'-amino-2',5'-dideoxyguanosine has been successfully achieved using triphenylphosphine in pyridine, followed by the addition of aqueous ammonium (B1175870) hydroxide. nih.gov A similar strategy can be applied to this compound to yield the corresponding diamino derivative.

Catalytic hydrogenation is another effective method for the reduction of azides. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is generally high-yielding and clean, but care must be taken as the conditions can sometimes lead to the reduction of other functional groups.

Thiol-mediated reductions have also been reported for the conversion of azido to amino groups in nucleosides. Reagents like dithiothreitol (B142953) (DTT) can quantitatively reduce azido moieties to amines under physiological pH and temperature. nih.gov

| Reductive Methodology | Key Reagents | General Conditions | Advantages |

|---|---|---|---|

| Staudinger Reduction | Triphenylphosphine (PPh3), Water | Anhydrous organic solvent (e.g., pyridine, THF), followed by aqueous workup | Mild, highly chemoselective |

| Catalytic Hydrogenation | H2 gas, Palladium on carbon (Pd/C) | Protic solvent (e.g., methanol, ethanol), atmospheric or elevated pressure | High yield, clean reaction |

| Thiol-mediated Reduction | Dithiothreitol (DTT), Glutathione | Aqueous buffer, physiological pH and temperature | Biocompatible conditions |

Once the 3',5'-diamino-3',5'-dideoxyadenosine is synthesized, selective functionalization of the two amino groups and the exocyclic amino group of the adenine base is often desired. This can be achieved through the use of orthogonal protecting groups, which are chemical moieties that can be removed under different conditions, allowing for the stepwise modification of the molecule.

For instance, the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and commonly used to protect amines, while the tert-butyloxycarbonyl (Boc) group is acid-labile. nih.gov This orthogonality allows for the selective deprotection and subsequent reaction at one amino group while the other remains protected. Another strategy involves the use of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting groups, which are stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively, but can be cleaved with hydrazine.

A potential strategy for the selective functionalization of 3',5'-diamino-3',5'-dideoxyadenosine could involve the initial protection of all three amino groups (3', 5', and N6 of adenine) with a protecting group that can be removed under specific conditions. Subsequently, one protecting group can be selectively removed, allowing for the modification of that specific amino group. This process can be repeated for the other amino groups, enabling the synthesis of precisely functionalized derivatives.

Synthesis of Phosphorylated Derivatives (e.g., 3'-tetraphosphate of 2',5'-dideoxyadenosine (B1206784) as a related example)

The synthesis of phosphorylated derivatives of nucleosides is crucial for studying their roles in various biological processes, particularly those involving kinases and polymerases. While the direct phosphorylation of this compound is not commonly reported, the synthesis of phosphorylated derivatives of the closely related 2',5'-dideoxyadenosine provides a relevant example of the synthetic strategies that could be employed.

For instance, 2',5'-dideoxyadenosine 3'-tetraphosphate (2',5'-dd-3'-A4P) has been synthesized and identified as a potent inhibitor of adenylyl cyclases. nih.gov The synthesis of such compounds often involves the initial activation of the hydroxyl group followed by reaction with a phosphorylating agent. A common method for the synthesis of nucleoside triphosphates and their analogs is the Yoshikawa procedure, which utilizes phosphorus oxychloride (POCl₃) in trimethyl phosphate (B84403). For the synthesis of a tetraphosphate, a more elaborate strategy is required, often involving the coupling of a nucleoside monophosphate with pyrophosphate or the sequential addition of phosphate groups.

The enzymatic synthesis of nucleoside triphosphates is also a powerful approach, often providing high yields and stereoselectivity. mdpi.com This typically involves a series of kinase-catalyzed reactions to convert a nucleoside into its corresponding triphosphate.

Development of Bioconjugates and Photoaffinity Probes (e.g., 3'-(azidoiodosalicyl) derivatives of 2',5'-dideoxyadenosine for adenylyl cyclase)

The derivatization of nucleosides to create bioconjugates and photoaffinity probes is a valuable strategy for identifying and characterizing their biological targets. Photoaffinity probes are molecules that contain a photoreactive group, which upon irradiation with light of a specific wavelength, forms a covalent bond with nearby molecules, thereby "labeling" the target protein.

A relevant example is the synthesis of 3'-(azidoiodosalicyl) derivatives of 2',5'-dideoxyadenosine as photoaffinity ligands for adenylyl cyclase. nih.gov In this study, 2',5'-dideoxyadenosine was derivatized at the 3'-hydroxyl group with a linker containing a photoreactive azido group and an iodine atom for radiolabeling. These probes were shown to irreversibly inactivate adenylyl cyclase in a light-dependent manner, demonstrating their utility in identifying the binding site of these inhibitors.

A similar approach could be applied to 3',5'-diamino-3',5'-dideoxyadenosine, where one of the amino groups could be functionalized with a photoaffinity label, such as an azidophenyl or benzophenone (B1666685) group, and a reporter tag like biotin for subsequent detection and purification of the labeled protein. nih.gov

| Component | Function | Example |

|---|---|---|

| Bioactive Scaffold | Binds to the target protein | 3',5'-Diamino-3',5'-dideoxyadenosine |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Azidophenyl, Benzophenone |

| Reporter Tag | Enables detection and purification of the labeled target | Biotin, Radioisotope (e.g., 125I) |

Incorporation into Oligonucleotide Structures and Related Nucleic Acid Chemistry

The incorporation of modified nucleosides into oligonucleotides is a powerful tool for probing nucleic acid structure and function, as well as for developing therapeutic agents with improved properties. The azido groups in this compound can serve as handles for click chemistry reactions to attach other molecules to the oligonucleotide, or they can be reduced to amines for further functionalization.

The standard method for synthesizing oligonucleotides is solid-phase synthesis using phosphoramidite (B1245037) chemistry. wikipedia.orgatdbio.com To incorporate a modified nucleoside like this compound into an oligonucleotide, it must first be converted into a phosphoramidite building block. This involves protecting the exocyclic amino group of the adenine base (e.g., with a benzoyl group) and then reacting the free hydroxyl group (if any) with a phosphitylating agent to introduce the phosphoramidite moiety.

However, the presence of the azido groups in this compound is incompatible with the standard phosphoramidite chemistry, as the P(III) reagents used in the coupling step can react with the azides via the Staudinger reaction. nih.gov Therefore, alternative strategies are required. One approach is to use a post-synthetic modification strategy, where a precursor nucleoside is incorporated into the oligonucleotide, and the azido groups are introduced after the synthesis is complete. For example, an oligonucleotide containing a nucleoside with a good leaving group at the 3' and 5' positions could be treated with an azide salt to introduce the desired modifications.

Alternatively, phosphoramidites of azide-containing nucleosides have been synthesized and successfully incorporated into oligonucleotides, suggesting that with careful optimization of the reaction conditions, direct incorporation may be possible. nih.gov The synthesis of oligonucleotides containing amino-modified nucleosides is also well-established and typically involves the use of a protected amino-nucleoside phosphoramidite in the solid-phase synthesis. nih.gov

Biological Activities and Preclinical Efficacy Studies of 3 ,5 Diazido 3 ,5 Dideoxyadenosine Analogs

Antiviral Efficacy in In Vitro Systems

The antiviral properties of nucleoside analogs, including derivatives of dideoxyadenosine, have been a significant area of research in the development of therapeutic agents. These compounds primarily act by interfering with viral nucleic acid synthesis. The introduction of azido (B1232118) groups at the 3' and 5' positions of dideoxyadenosine is a chemical modification intended to modulate the compound's biological activity and metabolic stability. While specific data on 3',5'-Diazido-3',5'-dideoxyadenosine is limited in publicly available literature, the activity of its parent compound, dideoxyadenosine (ddA), and other azido-analogs provides a framework for understanding its potential antiviral profile.

Inhibition of Retroviral Replication (e.g., Human Immunodeficiency Virus, Simian Acquired Immunodeficiency Syndrome-associated Type D Retrovirus, referencing dideoxyadenosine)

Dideoxynucleoside analogs are potent inhibitors of retroviral reverse transcriptases. Following intracellular phosphorylation to the triphosphate form, these molecules act as chain terminators when incorporated into the nascent viral DNA, thus halting replication.

Studies have demonstrated the efficacy of 2',3'-dideoxyadenosine (B1670502) (ddA) against various retroviruses. For instance, ddA has been shown to inhibit the replication of the Simian Acquired Immunodeficiency Syndrome-associated Type D Retrovirus (SAIDS-D/WA). In vitro experiments using Raji cell cultures infected with SAIDS-D/WA revealed that ddA was inhibitory at concentrations of 100 and 200 microM. doi.org This inhibitory effect was monitored by observing the reduction in syncytium formation, a common cytopathic effect of the virus, and by measuring the expression of viral antigens and reverse transcriptase activity. doi.org

Similarly, 3'-azido-2',3'-dideoxypurine nucleosides have been synthesized and evaluated for their activity against Human Immunodeficiency Virus (HIV). While some of these l-nucleoside analogs exhibited weak or no antiviral activity against HIV-1, a phosphoramidate (B1195095) prodrug of l-3′-azido-2′,3′-dideoxyadenosine showed anti-HIV-1 activity without significant toxicity. nih.gov The efficiency of these analogs is often linked to their ability to be metabolized to the active triphosphate form within the host cells. nih.govnih.gov The inhibitory concentration (IC50) for ddI (a derivative of ddA) against HIV in various cell lines highlights the cell-type dependent nature of these compounds' efficacy. nih.gov

| Compound | Virus | Cell Line | Inhibitory Concentration | Reference |

|---|---|---|---|---|

| 2',3'-dideoxyadenosine (ddA) | SAIDS-D/WA | Raji | 100 - 200 µM | doi.org |

| 2',3'-dideoxyinosine (ddI) | HIV | MOLT4 | 4.31 µM (IC50) | nih.gov |

| 2',3'-dideoxyinosine (ddI) | HIV | HT1080 | 9.52 µM (IC50) | nih.gov |

| 2',3'-dideoxyinosine (ddI) | HIV | U937 | 43.5 µM (IC50) | nih.gov |

Activity Against DNA Viruses (e.g., Adenovirus 5, Herpesvirus hominis 1, Vaccinia Virus, referencing dideoxyadenosine derivatives)

The antiviral spectrum of dideoxyadenosine derivatives is not limited to retroviruses. Certain analogs have shown activity against various DNA viruses, although the mechanisms of action might differ.

Research on the antiviral activity of various nucleoside analogs against Vaccinia virus has shown that some compounds can potently inhibit its replication. biorxiv.org For instance, trifluridine (B1683248) and adefovir (B194249) dipivoxil have demonstrated strong inhibitory effects on Vaccinia virus and mpox virus replication in primary human fibroblasts. biorxiv.org While direct evidence for this compound is not available, the general activity of nucleoside analogs suggests potential, though this would require empirical verification. It has been noted that the antiviral activity of some nucleoside analogs against Vaccinia virus occurs early in the viral life cycle, before the commencement of viral DNA replication. nih.gov

Screening of various compounds against Human Adenovirus 5 (HAdV5) has identified several inhibitors. nih.govresearchgate.net These high-throughput screening methods are crucial for discovering new antiviral agents. nih.govresearchgate.net Similarly, studies have investigated compounds that inhibit the replication of Herpes Simplex Virus type 1 (HSV-1), a member of the Herpesviridae family (referred to as Herpesvirus hominis 1 in older literature). nih.govnih.gov The inhibitory mechanisms often involve targeting viral DNA polymerase or other essential enzymes for viral replication. nih.gov

Assessment of Viral Cytopathic Effects and Viral Antigen Expression in Cell Culture Models

A key method for evaluating the in vitro efficacy of antiviral compounds is the assessment of their ability to inhibit the cytopathic effects (CPE) of a virus on host cells. creative-diagnostics.com Viral infection often leads to morphological changes in cells, such as rounding, detachment, and lysis, which can be quantified to determine the protective effect of a drug. creative-diagnostics.comnih.gov

In studies with the SAIDS-D/WA retrovirus, the antiviral activity of dideoxyadenosine was evaluated by monitoring the inhibition of syncytium formation, a characteristic CPE of this virus in Raji cells. doi.org Furthermore, the reduction in the expression of viral antigens, as detected by immunological assays, serves as another crucial indicator of antiviral efficacy. doi.org For HIV, the inhibition of viral replication is often measured by a reduction in viral p27 antigen titers in cell lysates. nih.gov These assays provide a quantitative measure of the extent to which a compound can suppress viral propagation in a cell culture system. The ability of a compound to reduce CPE and viral antigen expression at non-toxic concentrations is a critical determinant of its potential as a therapeutic agent.

Cellular Responses and Metabolism Perturbations

Beyond direct antiviral activity, nucleoside analogs can elicit a range of cellular responses, including effects on cell proliferation and metabolism. These effects are crucial to understand, as they can contribute to both the therapeutic efficacy and the potential toxicity of the compound.

Induction of Cytostatic Effects in Specific Cell Lines (referencing dideoxyadenosine)

Cytostatic agents are compounds that inhibit cell growth and proliferation. nih.gov Some nucleoside analogs exhibit cytostatic properties, which can be beneficial in the context of virally-induced cell proliferation or in cancer chemotherapy. The cytostatic effects of 2',3'-dideoxyribonucleosides have been compared across various transformed human hematopoietic cell lines.

| Compound | Cell Line Type | IC50 (Growth Inhibition) | Reference |

|---|---|---|---|

| 2',3'-dideoxycytidine (ddCyd) | T lymphoblastic | 0.2 - 3 µM | nih.gov |

| 2',3'-dideoxycytidine (ddCyd) | B lymphoblastic & Myeloblastic (most) | 16 - 70 µM | nih.gov |

| 2',3'-dideoxyguanosine (ddGuo) | T lymphoblastic & B lymphoblastic (most sensitive) | 47 - 80 µM | nih.gov |

| 2',3'-dideoxyadenosine (ddA) | Various hematopoietic | Little cytostatic action | nih.gov |

Impact on Cellular Energetics and Lactate (B86563) Production

The metabolic consequences of treatment with nucleoside analogs are an area of active investigation. Azido-substituted nucleosides, such as zidovudine (B1683550) (3'-azido-3'-deoxythymidine or AZT), are known to have effects on mitochondrial function. clinpgx.org This can lead to perturbations in cellular energetics, including an increase in anaerobic glycolysis and subsequent lactate production. clinpgx.org

General Inhibition of Cell Metabolism as a Proposed Mechanism

While direct studies on the metabolic effects of this compound are not extensively documented, a proposed mechanism for its biological activity involves the general inhibition of cellular metabolism. This hypothesis is predicated on the known functions of similar nucleoside analogs, which can interfere with crucial metabolic pathways. Azido-nucleoside analogs, upon entering a cell, are often metabolized by cellular kinases into their corresponding monophosphate, diphosphate (B83284), and triphosphate forms. For instance, the related compound 3'-azido-2',3'-dideoxyuridine (B1200160) is predominantly converted to its 5'-monophosphate metabolite inside cells. nih.gov

These phosphorylated derivatives can act as competitive inhibitors or alternative substrates for enzymes that utilize natural nucleotides, thereby disrupting processes essential for cell survival and proliferation. Such processes include the synthesis of nucleic acids (DNA and RNA) and the production of high-energy molecules like adenosine (B11128) triphosphate (ATP). The incorporation of these analogs can lead to the termination of DNA chain elongation, a mechanism well-documented for compounds like 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), a known telomerase inhibitor. nih.gov Furthermore, the accumulation of analog metabolites can alter the balance of intracellular nucleotide pools, leading to feedback inhibition of key metabolic enzymes and a general slowdown of cellular metabolism. The structural similarity of this compound to natural nucleosides suggests it could similarly disrupt these fundamental cellular processes, leading to cytostatic or cytotoxic effects.

Modulation of Intracellular Signaling Pathways

In addition to direct metabolic interference, nucleoside analogs can exert their effects by modulating intracellular signaling pathways that govern cell function, proliferation, and survival. The following sections explore the influence of the related analog, 2',5'-dideoxyadenosine (B1206784), on key signaling cascades.

The compound 2',5'-dideoxyadenosine (ddAd) is recognized as an effective and potent inhibitor of adenylate cyclase (AC). nih.gov Adenylate cyclase is the enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP), a critical second messenger. nih.gov The intracellular levels of cAMP are pivotal in activating two main downstream signaling pathways: the cAMP-dependent protein kinase (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway. nih.gov

By inhibiting adenylate cyclase, 2',5'-dideoxyadenosine effectively reduces the intracellular production of cAMP. nih.gov This reduction in cAMP levels leads to decreased activation of both PKA and Epac. nih.govnih.gov In immune cells, adenosine receptor signaling, which elevates cAMP, utilizes both PKA and Epac to polarize dendritic cells towards a tumor-promoting, suppressive phenotype. nih.gov Therefore, the inhibition of AC by 2',5'-dideoxyadenosine would be expected to counteract this effect by preventing the necessary rise in cAMP. Research has shown that 2',5'-dideoxyadenosine does not inhibit these cAMP pathways beyond the level of AC, meaning its primary action is to prevent the generation of the initial signal (cAMP) rather than interfering with the downstream components directly. nih.gov

| Compound | Primary Target | Effect on cAMP | Downstream Consequence |

|---|---|---|---|

| 2',5'-dideoxyadenosine (ddAd) | Adenylate Cyclase (AC) | Decrease | Reduced activation of PKA and Epac pathways |

The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade involved in regulating cellular processes like proliferation, differentiation, and survival. The potential for cross-talk between the cAMP and ERK pathways makes it important to understand the specificity of adenylate cyclase inhibitors.

Studies comparing 2',5'-dideoxyadenosine (ddAd) to other AC inhibitors, such as SQ22,536, have revealed important differences in their effects on ERK signaling. While both compounds are potent AC inhibitors, SQ22,536 was found to inhibit the phosphorylation and activation of ERK. nih.gov In contrast, 2',5'-dideoxyadenosine did not inhibit the effects of cAMP analogs on ERK phosphorylation. nih.gov This indicates that while SQ22,536 has off-target actions as an inhibitor of a neuritogenic cAMP sensor (NCS) that signals to ERK, the inhibitory action of 2',5'-dideoxyadenosine is more specific to the adenylate cyclase enzyme itself and does not extend to this particular ERK signaling pathway. nih.gov This specificity suggests that the biological effects of 2',5'-dideoxyadenosine are primarily mediated through the modulation of cAMP levels and its direct downstream effectors, PKA and Epac, without directly influencing this branch of the ERK cascade.

| Compound | Effect on Adenylate Cyclase (AC) | Effect on ERK Phosphorylation | Inferred Specificity |

|---|---|---|---|

| 2',5'-dideoxyadenosine (ddAd) | Inhibitor | No inhibition | Specific to AC; does not show off-target inhibition of the tested ERK pathway |

| SQ22,536 | Inhibitor | Inhibition | Acts as an AC blocker and an inhibitor of the NCS-ERK pathway |

Structure Activity Relationship Sar and Computational Modeling of 3 ,5 Diazido 3 ,5 Dideoxyadenosine Analogs

Correlation of Chemical Structure with Biological Potency

The biological activity of nucleoside analogs is intrinsically linked to their three-dimensional structure. Modifications at the sugar moiety and the nucleobase can dramatically alter their interaction with target enzymes, leading to enhanced potency, selectivity, or modified mechanisms of action.

The introduction of azido (B1232118) (N₃) groups into the sugar ring of a nucleoside analog is a key strategy in medicinal chemistry. The placement of these groups is critical to the molecule's biological activity. For instance, in 3'-azido-2',3'-dideoxynucleosides, the azido group at the 3'-position is crucial for its role as a chain terminator in DNA synthesis, a mechanism famously exploited by the anti-HIV drug Zidovudine (B1683550) (3'-azido-3'-deoxythymidine). nih.gov This suggests that the 3'-azido group in 3',5'-Diazido-3',5'-dideoxyadenosine would likely confer similar chain-terminating properties against polymerases.

The additional azido group at the 5'-position introduces further complexity and potential for unique interactions. Azido groups can serve as photoreactive handles for photoaffinity labeling, allowing researchers to irreversibly bind the analog to its target enzyme upon UV irradiation to identify binding sites. nih.gov They can also participate in bioorthogonal "click chemistry" reactions, enabling the attachment of other molecules like fluorescent probes. mdpi.commdpi.com The dual azido substitution at both the 3' and 5' positions could therefore create bifunctional molecules with potential for both therapeutic action and biochemical probing.

Modifications to the sugar moiety, in general, play a pivotal role in determining the conformation of the nucleoside, which in turn affects its ability to bind to target proteins. nih.gov The absence of hydroxyl groups at the 3' and 5' positions, replaced by azido groups, fundamentally alters the hydrogen bonding capacity and the sugar pucker conformation, which are critical for recognition by enzymes like kinases and polymerases. nih.govmdpi.com

The biological activity of dideoxyadenosine isomers is highly dependent on which hydroxyl groups are removed from the ribose sugar. Each isomer presents a unique shape and electronic profile, leading to different interactions with biological targets.

2',3'-Dideoxyadenosine (B1670502) (ddA): As a well-known anti-retroviral agent, ddA acts as a chain terminator of viral reverse transcriptase after being phosphorylated to its triphosphate form. nih.gov Its efficacy is dependent on the absence of the 3'-hydroxyl group, which prevents the formation of the next phosphodiester bond in the growing DNA chain.

2',5'-Dideoxyadenosine (B1206784): This isomer has been investigated as an inhibitor of adenylyl cyclases, binding to the "P-site" of the enzyme. nih.govmedchemexpress.com Its inhibitory potency is distinct from that of other adenosine (B11128) analogs, highlighting the importance of the specific dideoxy configuration for targeting this class of enzymes. nih.gov Analogs of 2',5'-dideoxyadenosine have been developed as potent inhibitors and molecular probes for adenylyl cyclases. nih.gov

3',5'-Dideoxyadenosine: The parent compound for the subject of this article lacks hydroxyls at both the 3' and 5' positions. This modification prevents phosphorylation at the 5' position, a necessary step for the activation of many nucleoside prodrugs. Therefore, its mechanism of action would not involve incorporation into DNA/RNA. Instead, its activity would rely on direct interaction with target proteins. The introduction of azido groups at these positions, creating this compound, imparts new functionalities, as discussed previously, potentially enabling it to act as an affinity ligand or a specialized inhibitor.

| Isomer | Key Structural Feature | Primary Biological Target/Activity | Mechanism Example |

|---|---|---|---|

| 2',3'-Dideoxyadenosine (ddA) | Lacks 2'-OH and 3'-OH groups | Viral Reverse Transcriptase | Chain terminator of DNA synthesis nih.gov |

| 2',5'-Dideoxyadenosine | Lacks 2'-OH and 5'-OH groups | Adenylyl Cyclase (P-site) | Non-competitive inhibitor medchemexpress.com |

| 3',5'-Dideoxyadenosine | Lacks 3'-OH and 5'-OH groups | Target interaction without 5'-phosphorylation | Direct enzyme inhibition |

The rational design of nucleoside analogs like this compound involves strategic modifications to both the sugar and the nucleobase to optimize interactions with a specific biological target. escholarship.org

Sugar Moiety Modifications: As established, modifications to the sugar ring are fundamental. Replacing hydroxyl groups with azido groups is a rational approach to introduce specific chemical properties. nih.gov The azido group is relatively small and bio-inert until activated (e.g., by light), making it a useful tool for probing ligand-receptor interactions. nih.gov This strategy allows for the creation of potent and selective inhibitors.

Nucleobase Modifications: Alterations to the adenine (B156593) base can also fine-tune the molecule's activity. Adding substituents at the C2, N6, or C8 positions of the purine (B94841) ring can enhance binding affinity and selectivity for a target enzyme. nih.gov For example, modifying the N6-position of deoxyadenosine (B7792050) bisphosphate derivatives can significantly increase antagonistic potency at P2Y₁ receptors and remove residual agonist activity. nih.gov Combining these nucleobase modifications with the diazido substitutions on the sugar moiety represents a powerful strategy for developing highly specific and potent therapeutic agents or chemical probes.

Application of Computational Chemistry

Computational methods are indispensable tools for understanding the SAR of nucleoside analogs at a molecular level. They provide insights into the electronic properties, conformational preferences, and binding interactions that govern biological activity.

Quantum chemical calculations are used to investigate the intrinsic properties of molecules like this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It can identify and quantify hyperconjugative interactions, which are stabilizing effects that arise from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For this compound, NBO analysis could reveal how the azido groups interact electronically with the rest of the molecule, influencing its conformational stability and reactivity. nih.gov

| Computational Method | Information Provided | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electron density, orbital energies | Predicts stable conformations and electronic properties influenced by azido groups nih.gov |

| Natural Bond Orbital (NBO) Analysis | Intramolecular bonding, charge transfer, hyperconjugation | Elucidates electronic stabilization and interactions involving the azido groups nih.gov |

To understand how a ligand like this compound interacts with its biological target, computational techniques such as molecular docking and molecular dynamics are employed.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov A docking simulation would place this compound into the active site of a target enzyme (e.g., a polymerase or kinase) and calculate the most favorable binding poses based on a scoring function. This provides a static snapshot of the likely binding mode and helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com An MD simulation models the movements of atoms and molecules, providing a more realistic view of the binding event. It can assess the stability of the binding pose predicted by docking and reveal how the ligand and protein adapt to each other. mdpi.com This is particularly useful for understanding how the flexibility of both the ligand and the target influences the binding affinity and the mechanism of inhibition. nih.gov

Design Principles for Optimized Biological Profiles

The optimization of a compound's biological profile is a critical step in drug discovery. This process involves iterative modifications of the lead structure to enhance its desired therapeutic effects while minimizing off-target interactions and adverse effects. For a nucleoside analog like this compound, the focus would be on modifying its structure to improve its interaction with specific biological targets.

Strategies for Enhancing Target Selectivity and Affinity (e.g., Adenosine Receptor Ligands)

Achieving high selectivity and affinity for a specific biological target, such as a particular adenosine receptor subtype, is a primary goal in drug design. This ensures that the therapeutic action is localized to the intended pathway, thereby reducing the potential for side effects.

One common strategy is the modification of various positions on the adenosine scaffold. For instance, in the development of adenosine receptor ligands, modifications at the N6 and C2 positions of the adenine ring, as well as the ribose moiety, have been shown to significantly influence selectivity. nih.gov The introduction of bulky or specific functional groups can create favorable interactions with the target receptor while simultaneously creating steric hindrance that prevents binding to other receptors.

Computational methods, such as pharmacophore modeling and molecular docking, play a crucial role in the rational design of selective ligands. researchgate.netrsc.org Pharmacophore models identify the key chemical features necessary for binding to a specific receptor. These models can then be used to screen virtual libraries of compounds or to guide the design of new molecules with improved selectivity. Molecular docking simulations can predict the binding mode and affinity of a ligand within the receptor's binding site, providing insights into the specific interactions that contribute to selectivity. rsc.org

The following table summarizes general strategies for enhancing the selectivity of adenosine receptor ligands, which could be hypothetically applied to analogs of this compound.

| Strategy | Description | Potential Application to this compound Analogs |

| Modification of the Adenine Ring | Introduction of substituents at the N6 and C2 positions to exploit differences in the binding pockets of adenosine receptor subtypes. nih.gov | Modification of the adenine base to favor interaction with a specific receptor subtype. |

| Modification of the Ribose Moiety | Alterations to the sugar portion of the nucleoside, such as changing stereochemistry or introducing different functional groups, to influence receptor binding. | The diazido groups at the 3' and 5' positions could be replaced with other functionalities to modulate selectivity. |

| Structure-Based Drug Design | Utilizing the three-dimensional structure of the target receptor to design ligands that fit precisely into the binding site. rsc.org | If the structure of a target for this compound were known, this approach could guide the design of highly selective analogs. |

| Pharmacophore Modeling | Developing a model of the essential steric and electronic features required for binding to a specific receptor. researchgate.net | A pharmacophore model could be developed based on known ligands for a target of interest to guide the design of novel analogs. |

Rational Approaches to Develop Potent Enzyme Inhibitors

The development of potent enzyme inhibitors often relies on a deep understanding of the enzyme's active site and catalytic mechanism. Rational drug design strategies aim to create molecules that can bind tightly to the active site and block the enzyme's function.

A key approach is the design of transition-state analogs. These are stable molecules that mimic the high-energy transition state of the enzymatic reaction. By binding tightly to the active site, they can act as potent inhibitors.

Structure-based drug design is also a powerful tool for developing enzyme inhibitors. By analyzing the crystal structure of the target enzyme, medicinal chemists can design molecules that fit perfectly into the active site and form strong interactions with key amino acid residues. This approach has been successfully used to develop inhibitors for a wide range of enzymes.

For a compound like this compound, if it were found to inhibit a particular enzyme, researchers would first seek to understand its binding mode. Computational docking and molecular dynamics simulations could provide insights into how the molecule interacts with the enzyme's active site. This information would then guide the synthesis of analogs with modified functional groups to enhance binding affinity and inhibitory potency.

The table below outlines general rational approaches to developing potent enzyme inhibitors.

| Approach | Description | Potential Application to this compound Analogs |

| Transition-State Analogs | Designing molecules that mimic the transition state of the enzymatic reaction to achieve high-affinity binding. | If the target enzyme and its mechanism were known, analogs of this compound could be designed to mimic the transition state. |

| Structure-Based Drug Design | Using the 3D structure of the enzyme to design inhibitors that bind with high complementarity to the active site. | This would involve obtaining the crystal structure of the target enzyme in complex with an inhibitor to guide the design of more potent analogs. |

| Fragment-Based Drug Discovery | Screening small chemical fragments for weak binding to the enzyme's active site and then growing or linking them to create more potent inhibitors. | Fragments that bind to the target enzyme could be identified and then incorporated into the this compound scaffold. |

| Rational Design based on SAR | Systematically modifying the structure of a lead compound and evaluating the effect on inhibitory activity to build a structure-activity relationship. nih.gov | A library of analogs of this compound would be synthesized and tested to determine which structural features are critical for inhibitory activity. |

Future Research Trajectories for 3 ,5 Diazido 3 ,5 Dideoxyadenosine in Academic Science

Expansion of Target Enzyme and Pathway Characterization

The biological targets of 3',5'-Diazido-3',5'-dideoxyadenosine are currently undetermined. Future research must begin with comprehensive screening to identify its mechanism of action. Given its structural similarity to other dideoxynucleosides, several enzyme families represent logical starting points for investigation.

Nucleoside analogs lacking a 3'-hydroxyl group are classic chain-terminating inhibitors of DNA synthesis. researchgate.netmdpi.com Therefore, a primary avenue of research should involve assessing the compound's activity against a panel of viral and cellular polymerases. Key enzymes to investigate would include viral reverse transcriptases (e.g., from HIV) and various DNA polymerases, where the compound could act as a chain terminator after metabolic conversion to its triphosphate form. researchgate.net

Beyond polymerases, the adenosine (B11128) scaffold suggests potential interactions with a wide array of enzymes involved in purine (B94841) metabolism and signaling. These include adenosine receptors (A1, A2A, A2B, A3), which are critical G protein-coupled receptors, and various kinases that utilize ATP, the natural counterpart to adenosine. nih.govnih.govjenabioscience.com Initial studies would likely involve broad enzymatic assays and competitive binding experiments to identify lead interactions.

| Potential Enzyme/Pathway Target | Rationale for Investigation | Illustrative Research Approach |

| Viral Reverse Transcriptases | Dideoxynucleoside core is a known inhibitor scaffold. mdpi.com | In vitro enzymatic assays with purified HIV-1 RT. |

| DNA Polymerases | Potential for chain-termination of DNA replication. nih.gov | Cell proliferation assays; in vitro polymerase inhibition assays. |

| Adenosine Receptors (A1, A2A, etc.) | Adenosine is the endogenous ligand. | Radioligand binding assays; cAMP functional assays. plos.org |

| Purine Nucleoside Kinases | Potential interaction with the adenosine binding site. | In vitro kinase activity assays (e.g., ADP-Glo). |

| Inosine Monophosphate Dehydrogenase (IMPDH) | A key enzyme in purine biosynthesis, inhibited by other nucleoside analogs. nih.gov | Enzyme inhibition kinetics studies. |

Innovations in Synthetic Methodologies for Diversified Analogs and Prodrugs

The development of a robust and flexible synthetic platform for this compound is crucial for generating diversified analogs and prodrugs to probe structure-activity relationships (SAR).

Synthetic Methodologies: Future work should focus on establishing efficient, scalable, and adaptable synthetic routes. A plausible strategy would start from a readily available precursor like 2'-deoxyadenosine. The 3' and 5' hydroxyl groups could be converted into effective leaving groups, such as tosylates or mesylates, followed by a nucleophilic substitution with an azide (B81097) source like sodium azide to install the key functional groups. Modern de novo synthesis strategies, which build the nucleoside from achiral starting materials, could also be explored to allow for greater structural diversity. nih.govspringernature.com

Diversified Analogs: To explore SAR, modifications could be introduced at various positions on the adenosine scaffold prior to or following the introduction of the azide groups.

Purine Ring Modifications: Introducing substituents (e.g., halogens, alkyl groups) at the C2, C6, or C8 positions of the adenine (B156593) ring could modulate target affinity and selectivity. nih.gov

Sugar Moiety Modifications: While the 3' and 5' positions are defined, analogs with modifications at the C2' position could be synthesized to understand conformational preferences.

Prodrug Strategies: Since this compound lacks hydroxyl groups for traditional ester-based prodrugs, innovative approaches are required. One potential strategy involves modification of the N6-amino group of the adenine base with a moiety that is enzymatically cleaved in vivo to release the active compound. This approach, while less common, provides a viable path for modulating the compound's pharmacokinetic properties. nih.govnih.gov

| Modification Strategy | Goal | Example Approach |

| Analog Synthesis | Explore Structure-Activity Relationships (SAR) | Halogenation of the adenine C2 position. nih.gov |

| Analog Synthesis | Alter conformational properties | Introduction of substituents at the C2' position. |

| Prodrug Development | Improve bioavailability and cellular uptake | Acylation of the N6-amino group with a cleavable promoiety. nih.gov |

Development of Advanced Chemical Probes for Cellular Imaging and Diagnostics

The presence of two chemically addressable azide groups makes this compound an ideal candidate for development as a bifunctional chemical probe. nih.govthermofisher.com Azides are widely used in bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." nih.gov

This bifunctional nature allows the compound to serve as a versatile cross-linking agent to study molecular interactions within cells. nih.govkorambiotech.com For instance, one azide could be functionalized with a reporter tag (e.g., a fluorophore or biotin) via click chemistry, while the second azide remains available to be photo-activated or chemically ligated to a nearby interacting biomolecule, such as a protein or nucleic acid. gbiosciences.comjst.go.jp

This "diazido probe" strategy could be applied in several advanced applications:

Target Identification: By cross-linking to its cellular binding partners, the compound could facilitate the identification and isolation of its unknown protein targets.

Proximity Ligation Assays: The compound could be used to link two distinct molecules (e.g., two proteins in a complex) that are in close proximity, enabling the study of cellular interactomes.

Cellular Imaging: Analogs functionalized with fluorescent dyes could be used to visualize the subcellular localization of the compound and its targets.

Integration of Multidisciplinary Approaches for Comprehensive Mechanistic Elucidation

A thorough understanding of how this compound functions requires a multidisciplinary research program that integrates computational, biochemical, and structural methods.

Computational Modeling: The research pipeline can begin with in silico molecular docking studies. The compound's structure can be computationally docked into the active sites of known crystal structures of potential enzyme targets (e.g., adenosine receptors, viral polymerases) to predict binding modes and affinities, thereby prioritizing experimental work. nih.govplos.orgacs.org

Biochemical and Cellular Assays: Predictions from computational models must be validated through rigorous in vitro enzyme inhibition assays. youtube.com Subsequently, cell-based assays are needed to confirm the compound's activity in a physiological context and to elucidate its effects on specific cellular pathways.

Structural Biology: The ultimate goal for mechanistic elucidation is to determine the high-resolution, three-dimensional structure of the compound in complex with its validated biological target. Techniques such as X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the binding interactions, which is essential for understanding the mechanism of action and for guiding the rational design of next-generation analogs with improved potency and selectivity. nih.govnih.gov

| Research Phase | Technique | Objective |

| Prediction | Molecular Docking | Prioritize potential enzyme targets and predict binding modes. nih.gov |

| Validation | In Vitro Enzyme Assays | Quantify inhibitory activity against purified enzymes. |

| Confirmation | Cell-Based Pathway Analysis | Determine the compound's effect on cellular processes. |

| Elucidation | X-ray Crystallography / Cryo-EM | Visualize the precise molecular interactions with the target. nih.gov |

Exploration as Components in Advanced Nucleic Acid-Based Technologies and Materials Science

The unique bifunctional nature of this compound makes it a promising building block for applications beyond medicine, particularly in nucleic acid technologies and materials science.

Nucleic Acid Technologies: The compound could be converted into a phosphoramidite (B1245037) derivative for incorporation into synthetic DNA or RNA oligonucleotides using standard solid-phase synthesis. Once integrated into a nucleic acid strand, the two azide groups would serve as handles for further modification. They could be used to:

Induce Cross-Links: Form covalent intra- or inter-strand cross-links to stabilize nucleic acid structures (e.g., duplexes, G-quadruplexes) or to trap nucleic acid-protein interactions. wikipedia.orgacs.org

Attach Payloads: Conjugate therapeutic payloads, diagnostic labels, or other functional moieties at specific, pre-determined locations within an oligonucleotide.

Materials Science: The diazido moiety presents an opportunity to use the compound as a monomer or cross-linking agent in polymer chemistry. Azide-functionalized molecules are known to be effective in creating novel materials through reactions like azide-alkyne click chemistry or thermal cross-linking via nitrene formation. nanosoftpolymers.commdpi.com Future research could explore the polymerization of this compound with alkyne-containing co-monomers to create novel biocompatible and biodegradable polymers or hydrogels. nsf.govrsc.org The inclusion of the adenosine moiety could impart unique biological recognition properties to these materials, making them suitable for applications in tissue engineering and controlled drug delivery systems.

Q & A

Basic Research Questions

Q. What structural modifications distinguish 3',5'-Diazido-3',5'-dideoxyadenosine from natural nucleosides, and how do these impact enzymatic interactions?

- The compound replaces the 3' and 5' hydroxyl groups with azido (-N₃) moieties, eliminating hydrogen-bonding sites critical for polymerase-mediated DNA/RNA elongation. This modification induces chain termination by preventing phosphodiester bond formation. Researchers verify structural effects via X-ray crystallography or NMR to confirm substitution patterns and steric hindrance .

Q. What experimental protocols are recommended for assessing the stability of this compound in biochemical assays?

- Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of azido groups. For in vitro assays, dissolve in DMSO or buffer (pH 7.4) and use within 24 hours. Stability can be monitored via HPLC with UV detection at 260 nm .

Q. How does this compound inhibit adenylyl cyclase, and what assay conditions optimize this evaluation?

- The compound acts as a noncompetitive P-site inhibitor, binding to adenylyl cyclase’s regulatory domain. Use detergent-dispersed enzyme preparations (e.g., rat brain homogenates) with 5 mM MnCl₂ as a cofactor. Measure cAMP production via radioimmunoassay (RIA) or fluorescence polarization, noting IC₅₀ values ranging from 40 nM to 3 µM depending on phosphorylation state .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for adenylyl cyclase inhibition by 3',5'-Diazido derivatives?

- Discrepancies arise from assay conditions (e.g., Mn²⁺ vs. Mg²⁺ as cofactors) and enzyme isoforms. Standardize protocols using isoform-specific recombinant adenylyl cyclases (e.g., AC1 or AC5) and compare inhibition kinetics under identical substrate concentrations (e.g., 100 µM ATP). Include positive controls like 2',5'-dd-3'-ATP (IC₅₀ = 40 nM) .

Q. What experimental strategies validate the metabolic activation of this compound to its triphosphate form in antiviral studies?

- Incubate the compound with cell lysates (e.g., human T-cells) and quantify triphosphate formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare incorporation into viral DNA using reverse transcriptase assays with radiolabeled dATP (³²P or ³H). Note that azido groups may reduce kinase efficiency compared to 2',3'-dideoxyadenosine .

Q. How does this compound compare to 2',3'-dideoxyadenosine in terminating DNA synthesis across polymerase families?

- Conduct primer extension assays with polymerases (e.g., Taq, HIV-1 RT) and PAGE analysis. 3',5'-Diazido derivatives exhibit stronger chain termination due to steric hindrance from azido groups, while 2',3'-dideoxyadenosine relies on hydroxyl absence. Quantify termination efficiency via densitometry of truncated DNA bands .

Q. What in vitro models are suitable for studying the autophagy-inducing effects of this compound in neurodegenerative disease research?

- Use Huntington’s disease (HD) cellular models (e.g., striatal neurons expressing mutant huntingtin). Treat cells with 10–50 µM compound and measure cAMP depletion via ELISA, followed by LC3-II/GFP puncta assays for autophagy. Correlate with reductions in protein aggregates (e.g., mHTT) via Western blot .

Methodological Considerations Table

Contradictions and Resolutions

-

Conflict: IC₅₀ values for adenylyl cyclase inhibition vary between 40 nM (brain homogenates) and 3 µM (detergent-dispersed enzymes).

Resolution: Differences arise from enzyme preparation purity and phosphorylation state. Use recombinant AC isoforms with standardized ATP concentrations . -

Conflict: Antiviral efficacy of 3',5'-Diazido derivatives vs. 2',3'-dideoxyadenosine.

Resolution: Azido groups enhance termination but reduce cellular uptake. Modify delivery using liposomal encapsulation or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.